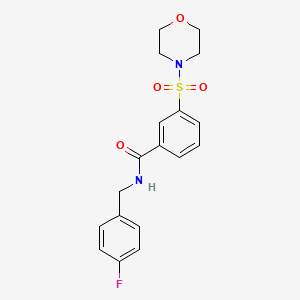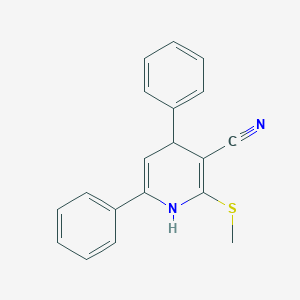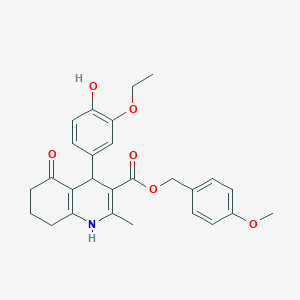
N-(4-fluorobenzyl)-3-(4-morpholinylsulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of benzamide compounds often involves the introduction of various substituents into the benzamide moiety to enhance or modify its biological activity. For instance, S. Kato et al. (1991) described the synthesis of benzamide derivatives with gastrokinetic activity by introducing chloro, fluoro, and trifluoromethyl groups to the benzyl group of parent compounds (S. Kato, T. Morie, T. Kon, N. Yoshida, T. Karasawa, J. Matsumoto, 1991). Such synthetic strategies provide a framework for the synthesis of N-(4-fluorobenzyl)-3-(4-morpholinylsulfonyl)benzamide, focusing on the functionalization of the benzamide core and the incorporation of fluorobenzyl and morpholinylsulfonyl groups.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is crucial for their biological activity. Huai‐Lin Pang et al. (2006) elucidated the crystal structure of a related benzamide molecule, demonstrating the importance of intra- and intermolecular hydrogen bonding in stabilizing the structure (Huai‐Lin Pang, Hai‐Bo Yang, D. Yin, Chunhui Mao, 2006). Such insights are relevant for understanding the conformational preferences of N-(4-fluorobenzyl)-3-(4-morpholinylsulfonyl)benzamide and its interactions within biological systems.
Chemical Reactions and Properties
Benzamide derivatives undergo various chemical reactions that alter their properties and biological activities. The reactivity of the fluorobenzyl and morpholinylsulfonyl groups in N-(4-fluorobenzyl)-3-(4-morpholinylsulfonyl)benzamide can significantly impact its application and effectiveness. The synthesis and biological activities of optical isomers of benzamide compounds, as discussed by T. Morie et al. (1994), highlight the significance of stereochemistry in the chemical reactivity and biological activity of these molecules (T. Morie, S. Kato, H. Harada, N. Yoshida, J. Matsumoto, 1994).
Physical Properties Analysis
The physical properties of benzamide derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular structure. Studies on the crystal structures of benzamide compounds provide insight into their physical characteristics and how they may influence the compound's stability and solubility. For example, P. A. Suchetan et al. (2016) reported the crystal structures of three N-(arylsulfonyl)-4-fluorobenzamides, offering comparative insights into the conformational and physical properties of similar compounds (P. A. Suchetan, S. Naveen, N. K. Lokanath, K. S. Srivishnu, G. M. Supriya, H. N. Lakshmikantha, 2016).
Chemical Properties Analysis
The chemical properties of benzamide derivatives, such as reactivity, stability, and interaction with biological targets, are crucial for their application. The study by D. B. Janakiramudu et al. (2017) on sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline showcases the diverse chemical behavior and potential applications of benzamide derivatives in antimicrobial activity (D. B. Janakiramudu, D. Subba Rao, C. Srikanth, S. Madhusudhana, Poojary Sreenivasa Murthy, M. NagalakshmiDevamma, P. V. Chalapathi, C. Naga Raju, 2017).
Propriétés
IUPAC Name |
N-[(4-fluorophenyl)methyl]-3-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O4S/c19-16-6-4-14(5-7-16)13-20-18(22)15-2-1-3-17(12-15)26(23,24)21-8-10-25-11-9-21/h1-7,12H,8-11,13H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAZULRUFJCEWGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorobenzyl)-3-(morpholin-4-ylsulfonyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,4-dichlorophenyl)-3-[3-(4-methyl-2-nitrophenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B5218706.png)

![N-(4-bromophenyl)-2-{[1-(4-ethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5218716.png)
![N-(4-methoxyphenyl)-N-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5218724.png)
![methyl 2-chloro-5-{[(3-chloro-4-methoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B5218727.png)

![allyl 4-[4-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5218757.png)

![2-[(4,8-dimethyl-2-quinolinyl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B5218765.png)
![3-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide](/img/structure/B5218766.png)
![N-[4-(4-bromophenyl)-5-propyl-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5218782.png)
![N-(2-bromophenyl)-2-[(3-chlorobenzyl)thio]acetamide](/img/structure/B5218808.png)
![1-[3-(4-tert-butylphenoxy)propyl]-1H-imidazole](/img/structure/B5218811.png)
